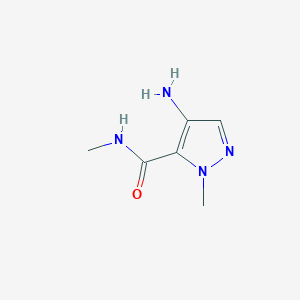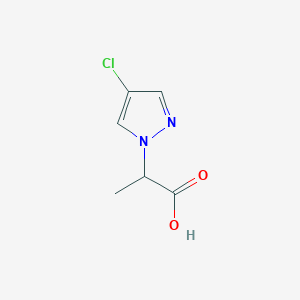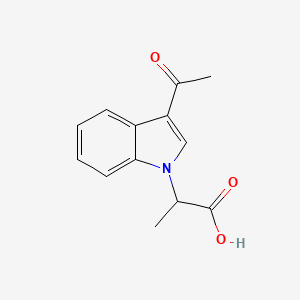
(S)-piperidin-3-ol
Overview
Description
(S)-piperidin-3-ol is a chiral piperidine alkaloid, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine alkaloids are known for their presence in various plant species and for their diverse range of biological activities. The specific stereochemistry of (S)-piperidin-3-ol indicates that it is the enantiomer with a particular three-dimensional arrangement, which can be crucial for its biological activity and synthesis.
Synthesis Analysis
The synthesis of (S)-piperidin-3-ol has been achieved through a highly enantiospecific, azide-free method that provides excellent yield. The critical step in this synthesis involves the enantiospecific ring openings of enantiomerically pure epoxides derived from (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones with the diethyl malonate anion followed by decarboxylation . This method provides a practical route to synthesize both enantiomers of piperidin-3-ol, which is significant for producing the compound in its pure form for potential applications.
Molecular Structure Analysis
The molecular structure of (S)-piperidin-3-ol is characterized by its piperidine backbone and the presence of a hydroxyl group at the third carbon. The stereochemistry at this position is crucial as it defines the (S)-enantiomer. The precise three-dimensional arrangement of the atoms within the molecule is essential for its interaction with biological targets and can influence the compound's pharmacological properties.
Chemical Reactions Analysis
(S)-piperidin-3-ol can participate in various chemical reactions typical of piperidine alkaloids and alcohols. Its reactivity is influenced by the presence of the hydroxyl group, which can undergo reactions such as esterification, etherification, and oxidation. The piperidine ring can also engage in reactions such as alkylation, acylation, and the formation of various derivatives through substitution at the nitrogen atom or other positions on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-piperidin-3-ol are influenced by its molecular structure. As an alcohol, it is expected to have a higher boiling point than its hydrocarbon counterpart due to hydrogen bonding. The presence of the piperidine ring contributes to its basicity, and the chiral center at the third carbon has implications for its optical activity. These properties are essential for understanding the compound's behavior in different environments and for its potential applications in pharmaceuticals and chemical synthesis.
Scientific Research Applications
1. Neurological and Psychiatric Applications
- Behavioral Regulation : Early research indicated the potential of piperidine derivatives in treating psychiatric disorders, hypothesizing that piperidine might be an endogenous psychotropic agent playing a role in behavior regulation (Abood, Rinaldi, & Eagleton, 1961).
2. Cancer Treatment and Pharmacology
- Inhibition of Cancer Cell Growth : Piperidine alkaloids have shown potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For example, compounds derived from piperidin-3-ol demonstrated inhibitory effects on tube formation in human umbilical vein endothelial cells, indicating antiangiogenic properties (Wu et al., 2022).
- Anticancer Properties : Piperidine and its derivatives, such as piperine, have shown therapeutic potential against various types of cancers including breast, prostate, and lung cancer, by regulating crucial signaling pathways like STAT-3 and NF-κB (Mitra et al., 2022).
3. Antibacterial and Antiviral Properties
- Inhibition of Pathogen Activity : Piperidine compounds have been studied for their antimicrobial properties. For instance, piperidine was found effective in preventing invasion of Salmonella typhimurium into intestinal epithelium and enhancing survival in infected mice, suggesting its potential in antimicrobial strategies (Köhler et al., 2002).
4. Neurotransmitter Research
- Modulation of Neurotransmitter Activity : Research on specific derivatives of piperidin-3-ol indicates their potential in affecting neurotransmitter activity. Certain compounds were found to exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, which could be relevant in treating neurological disorders such as depression and ADHD (Kharkar et al., 2009).
properties
IUPAC Name |
(3S)-piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



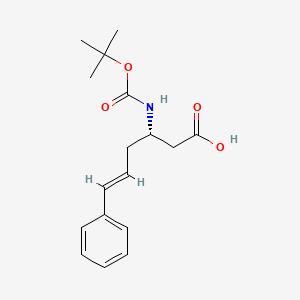
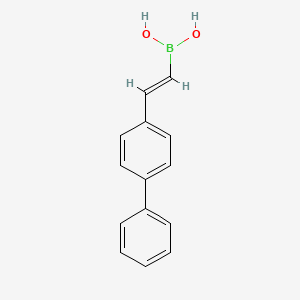
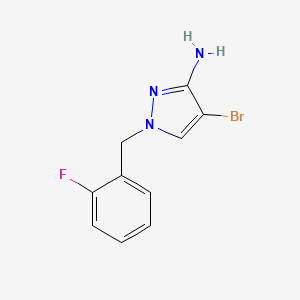
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)
![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)
![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)
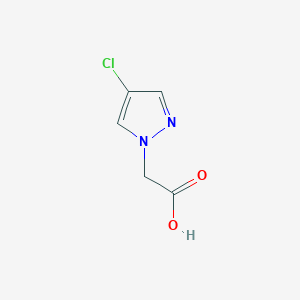
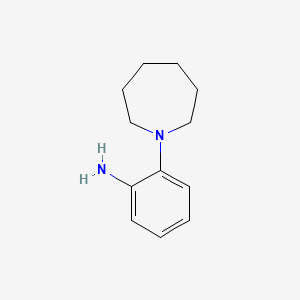
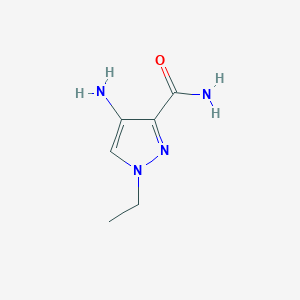
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)
